molecular formula C22H22N6 B2494157 N4-(2,5-DIMETHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE CAS No. 946290-47-7

N4-(2,5-DIMETHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE

Cat. No.: B2494157
CAS No.: 946290-47-7
M. Wt: 370.46
InChI Key: FCDVSUULOYIFPA-UHFFFAOYSA-N
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Description

N4-(2,5-DIMETHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE is a useful research compound. Its molecular formula is C22H22N6 and its molecular weight is 370.46. The purity is usually 95%.
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Properties

IUPAC Name

4-N-(2,5-dimethylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6/c1-15-8-9-16(2)18(14-15)26-21-19-20(24-13-12-23-19)27-22(28-21)25-11-10-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDVSUULOYIFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-(2,5-Dimethylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine is a compound within the pteridine family, notable for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies while providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C22H22N6
  • Molecular Weight : 370.45 g/mol
  • CAS Number : 946290-47-7

The compound features a pteridine core substituted with two distinct aromatic groups, which may contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that pteridine derivatives, including this compound, exhibit significant anticancer activity.

  • Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Case Study : In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutic agents.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • Antibacterial Effects : Preliminary tests showed that this compound displayed activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) ranged from 64 to 256 µg/mL.
  • Antifungal Activity : In addition to antibacterial effects, this compound has shown potential antifungal activity against strains like Candida albicans.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis begins with commercially available pteridine derivatives and substituted anilines.
  • Reaction Conditions : Common methods include:
    • Condensation reactions under reflux conditions.
    • Use of catalysts such as palladium for facilitating reactions.
  • Purification : The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Table of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC (µM)Reference
AnticancerBreast Cancer Cells5 - 10
AnticancerLung Cancer Cells10 - 15
AntibacterialE. coli128
AntibacterialStaphylococcus aureus64
AntifungalCandida albicans256

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